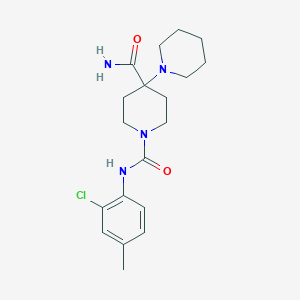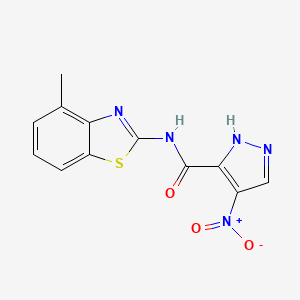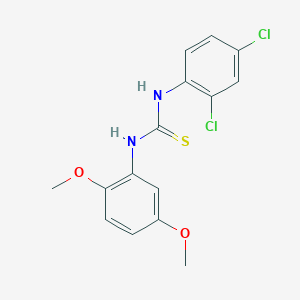![molecular formula C14H17F3N2S B4772052 N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B4772052.png)
N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide
Übersicht
Beschreibung
N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide, also known as TFP or TFP-1, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thioamides and has a molecular formula of C13H14F3N2S. TFP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes by forming covalent bonds with the active site of the enzyme. This results in the inhibition of the enzyme's activity, leading to a decrease in the physiological processes that the enzyme is involved in.
Biochemical and Physiological Effects
N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory and antioxidant activity, as well as the ability to inhibit the growth of cancer cells. N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide has also been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal candidate for studying the physiological processes that these enzymes are involved in. However, one of the limitations of using N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide in lab experiments is its potential toxicity. Careful consideration must be given to the concentration of N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide used in experiments to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide. One potential area of focus is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of focus is its potential use as an anti-inflammatory and antioxidant agent. Further research is also needed to better understand the mechanism of action of N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of focus has been its potential use as a pharmacological agent. N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide has been shown to exhibit potent inhibitory activity against various enzymes, including butyrylcholinesterase, acetylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, including neurotransmission and acid-base balance.
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]azepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2S/c15-14(16,17)11-7-3-4-8-12(11)18-13(20)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWEVYTGBSLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49828129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-{3-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B4771980.png)

![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)

![2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4772002.png)


![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
![5-(2,4-dichlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4772049.png)
